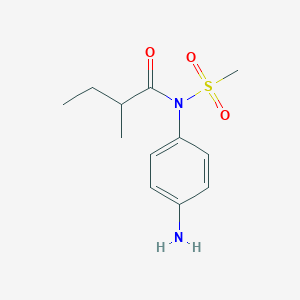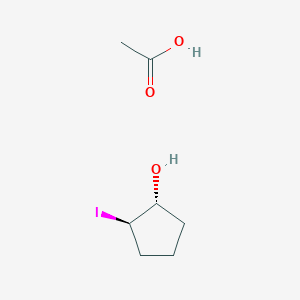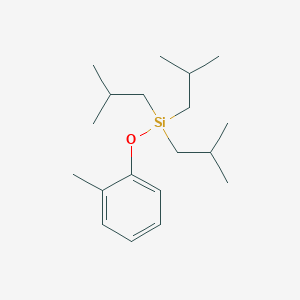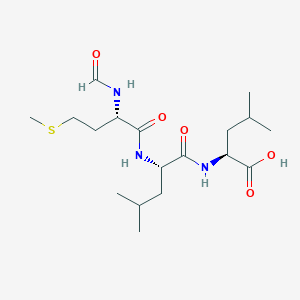
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide typically involves the reaction of 4-aminobenzene sulfonamide with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls by binding to enzymes involved in the process. The sulfonamide group is crucial for this inhibitory activity, as it mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
N-(4-Aminophenyl)-N-(methylsulfonyl)acetamide: A structurally similar compound with slight variations in the alkyl chain.
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide is unique due to its specific alkyl chain, which may confer different pharmacokinetic properties compared to other sulfonamides. This uniqueness can lead to variations in its absorption, distribution, metabolism, and excretion in biological systems.
Propriétés
Numéro CAS |
61068-64-2 |
|---|---|
Formule moléculaire |
C12H18N2O3S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-2-methyl-N-methylsulfonylbutanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)12(15)14(18(3,16)17)11-7-5-10(13)6-8-11/h5-9H,4,13H2,1-3H3 |
Clé InChI |
QTASYLGVRVLRJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)








